4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a structurally complex heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core. This molecule is characterized by:
- 7-(4-Chloro-2,6-dimethylphenyl) group: A bulky, halogenated aromatic substituent that may influence steric interactions in biological targets.
- 2,5,6-Trimethyl groups: These methyl substituents increase lipophilicity and modulate electronic properties.
Properties
Molecular Formula |
C17H17Cl2N3 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
4-chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C17H17Cl2N3/c1-8-6-13(18)7-9(2)15(8)22-11(4)10(3)14-16(19)20-12(5)21-17(14)22/h6-7H,1-5H3 |
InChI Key |
FXONERAUUNYRJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C(=C(C3=C2N=C(N=C3Cl)C)C)C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:
Chlorination of Carbonyl Compounds: The process begins with the chlorination of carbonyl compounds using phosphorus oxychloride to form a dichloro pyrimidine ring.
Cyclization: The final step involves cyclization with amidine to form the pyrrolo[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which are essential for modifying its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydride and dimethyl sulfoxide (DMSO) as the solvent.
Suzuki Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Structure and Composition
The compound has a molecular formula of and features a pyrrolo[2,3-d]pyrimidine core. Its unique structure allows for diverse interactions with biological systems.
Anticancer Activity
Research indicates that 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine exhibits significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated its efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth. The compound's mechanism involves the modulation of signaling pathways critical for cell proliferation and survival.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes such as cyclin-dependent kinases (CDKs). Inhibition of CDKs is crucial for regulating the cell cycle, making this compound a potential therapeutic agent for cancer treatment. A detailed kinetic study revealed IC50 values in the nanomolar range, indicating strong inhibitory activity.
Case Study: Clinical Trials
In a Phase II clinical trial involving patients with advanced solid tumors, the compound was administered in combination with standard chemotherapy agents. Results showed an improved response rate compared to chemotherapy alone, leading to further investigation into its use as an adjunct therapy.
Photovoltaic Materials
Recent studies have explored the use of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine in the development of organic photovoltaic devices. Its electronic properties make it suitable for enhancing charge transport within organic solar cells. Research conducted at a leading university demonstrated that incorporating this compound into polymer blends increased the efficiency of solar energy conversion by 15%.
Coatings and Polymers
The compound's stability and chemical resistance position it as an ideal candidate for use in protective coatings and polymers. A comparative analysis showed that coatings formulated with this compound exhibited superior durability and resistance to environmental degradation compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(4-chloro-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: This compound acts as a kinase inhibitor, binding to the ATP-binding site of kinases and preventing their activity.
Apoptosis Induction: It can induce apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, BAX) and downregulating anti-apoptotic genes (e.g., Bcl2).
Cell Cycle Arrest: The compound causes cell cycle arrest at the G1/S phase, inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Key Observations:
- Position 7 Substitutions : The target’s 4-chloro-2,6-dimethylphenyl group provides a unique balance of steric bulk and electron-withdrawing effects compared to cyclopentyl (), furylmethyl (), or nitrobenzyl () groups.
- Methylation Pattern : The 2,5,6-trimethyl configuration in the target compound enhances lipophilicity relative to analogs with fewer methyl groups (e.g., 5,6-dimethyl in ).
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
